molecular formula C23H27ClN2O3 B13765037 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride CAS No. 70145-78-7

7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride

Cat. No.: B13765037
CAS No.: 70145-78-7
M. Wt: 414.9 g/mol
InChI Key: SIPXXZFQLAKJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavone derivative characterized by a methoxy group at position 7, a methyl group at position 3, and a piperazinylmethyl substituent at position 6. Flavone derivatives are widely studied for their pharmacokinetic properties, including bioavailability and metabolic stability, which are influenced by substituent patterns . The hydrochloride salt form enhances solubility, a critical factor for drug delivery.

Properties

CAS No.

70145-78-7

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

7-methoxy-3-methyl-8-[(4-methylpiperazin-4-ium-1-yl)methyl]-2-phenylchromen-4-one;chloride

InChI

InChI=1S/C23H26N2O3.ClH/c1-16-21(26)18-9-10-20(27-3)19(15-25-13-11-24(2)12-14-25)23(18)28-22(16)17-7-5-4-6-8-17;/h4-10H,11-15H2,1-3H3;1H

InChI Key

SIPXXZFQLAKJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CC[NH+](CC3)C)OC)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 3-Methylflavone-8-Carboxylic Acid Intermediate

The synthesis begins with 3-methylflavone-8-carboxylic acid, a crucial precursor. According to Chinese patent CN104031015A, this intermediate can be prepared by:

  • Reacting appropriate starting materials under controlled conditions in organic solvents.
  • Employing propionylation and subsequent carboxylation steps.
  • Optimizing reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

This method ensures a high purity intermediate suitable for further functionalization.

Conversion to Acid Halide

The 3-methylflavone-8-carboxylic acid is then converted into the corresponding acid halide, typically using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. This transformation activates the carboxylic acid for nucleophilic substitution.

The patent KR870000275B1 describes this step as essential for subsequent condensation with amino alcohols, highlighting:

  • Use of equimolar amounts of acid and halide-forming reagent.
  • Reaction temperatures ranging from 20°C to 80°C, preferably 40°C to 60°C.
  • Removal of excess reagents and purification by crystallization or washing with solvents like diethyl ether.

Condensation with Amino Alcohol Containing 4-Methyl-1-Piperazinyl Group

The acid halide intermediate undergoes nucleophilic substitution with an amino alcohol bearing the 4-methyl-1-piperazinyl substituent. This step forms the ester or amide linkage essential for the target molecule.

Key reaction conditions include:

  • Use of equimolar reactants.
  • Conducting the reaction in an inert solvent such as isopropanol.
  • Maintaining temperature between 40°C and 60°C for optimal reaction rate and selectivity.
  • Post-reaction workup involving washing, crystallization, and drying to isolate the basic ester intermediate.

Formation of Hydrochloride Salt

The final step involves converting the basic ester intermediate into its hydrochloride salt to improve stability and solubility. This is achieved by:

  • Dissolving the basic ester in a suitable solvent.
  • Adding hydrogen chloride gas or a solution of hydrogen chloride in isopropanol.
  • Isolating the hydrochloride salt by filtration and washing with diethyl ether to remove impurities.
  • Crystallization to obtain pure 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
3-Methylflavone-8-carboxylic acid synthesis Starting materials, propionylation, carboxylation 20-80 Organic solvents 70-85 Optimized for purity and yield
Acid halide formation Thionyl chloride or oxalyl chloride 40-60 Anhydrous solvent 80-90 Equimolar reagent use, removal of excess reagents
Condensation with amino alcohol Equimolar amino alcohol with 4-methyl-1-piperazinyl 40-60 Isopropanol 75-88 Reaction time optimized for maximum conversion
Hydrochloride salt formation Hydrogen chloride in isopropanol Room temp Isopropanol 85-95 Crystallization and washing with diethyl ether

Detailed Research Outcomes

  • The compounds synthesized via this method exhibit potent smooth muscle relaxant activity, calcium channel blocking, local anesthetic, and anti-inflammatory effects, as reported in patent KR870000275B1.
  • Stability studies indicate that the hydrochloride salt form significantly enhances the compound's stability at physiological pH, extending its half-life and improving pharmacokinetic properties.
  • Toxicological evaluations show reduced toxicity compared to related flavone derivatives, making this compound a promising candidate for pharmaceutical applications.
  • The synthetic route provides reproducible yields and high purity products suitable for further pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The flavone core can be reduced to form a flavanone.

    Substitution: The piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated flavone derivatives.

    Reduction: Formation of flavanone derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural features are compared below with pharmacologically relevant analogs:

Compound Name Core Structure Substituents Biological Target/Activity
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride Flavone 7-OCH3, 3-CH3, 8-(4-methylpiperazinyl)CH2 Not fully characterized (presumed antispasmodic)
Flavoxate Hydrochloride Intermediate (3-methylflavone-8-carboxylic acid) Flavone 8-COOH, 3-CH3 Precursor for antispasmodic agents (e.g., flavoxate)
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline-Piperazine 7-Cl, 4-piperazinyl, difluorocyclohexylmethanone Antimalarial/antiparasitic activity
Ofloxacin N-Oxide Hydrochloride Fluoroquinolone 9-F, 7-oxo, 10-piperazinyl, carboxylic acid Antibacterial (DNA gyrase inhibition)

Key Observations :

  • Substituent Impact : The 7-methoxy and 3-methyl groups in the target compound may enhance metabolic stability compared to the carboxylic acid group in flavoxate intermediates, which are prone to esterification or hydrolysis .
  • Piperazine Role: The 4-methylpiperazinyl group in the target compound likely improves solubility and receptor binding, similar to piperazine-containing quinolones (e.g., ofloxacin derivatives) . However, the absence of a fluorine atom (common in fluoroquinolones) suggests divergent mechanisms of action .
  • Chloroquinoline Analogs: The chloroquinoline-piperazine derivative shares a piperazinyl moiety but targets parasitic enzymes, highlighting how core heterocycles (flavone vs. quinoline) dictate therapeutic applications.

Physicochemical Properties :

  • Solubility : The hydrochloride salt form ensures aqueous solubility >10 mg/mL (estimated), comparable to ofloxacin N-oxide hydrochloride .
  • LogP : Predicted logP ~2.5 (methoxy and methyl groups reduce polarity vs. carboxylic acid analogs with logP <1) .

Biological Activity

7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound belongs to the flavonoid class, characterized by its methoxy and piperazine substituents, which may contribute to its pharmacological profile. The molecular structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃ClN₂O₂
  • Molecular Weight : 320.84 g/mol

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. A study demonstrated that 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The compound showed a dose-dependent increase in antioxidant activity in vitro, comparable to established antioxidants like ascorbic acid.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20Cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce neuronal death and improve cognitive functions. This effect is thought to be mediated through the modulation of neuroinflammatory pathways.

Study on Antidepressant Activity

A clinical trial assessed the antidepressant-like effects of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride in a rodent model. The results indicated a significant reduction in depressive behaviors, which correlated with increased levels of serotonin and norepinephrine in the brain.

Study on Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this flavonoid. It was found to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

  • Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses by upregulating enzymes such as superoxide dismutase (SOD) and catalase.
  • Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Neuroprotection : The modulation of neuroinflammatory markers such as TNF-alpha and IL-6 contributes to its protective effects against neuronal damage.

Q & A

Q. What are the recommended synthesis pathways for 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride, and how can yield optimization be achieved?

Synthesis typically involves precursor flavonoids modified via Mannich reactions to introduce the piperazinylmethyl group. Key steps include:

  • Flavonoid core preparation : Methoxylation and methylation at specific positions using alkylating agents under controlled pH.
  • Mannich reaction : Reaction with 4-methylpiperazine and formaldehyde in anhydrous conditions to functionalize the C-8 position.
  • Hydrochloride salt formation : Precipitation with HCl in ethanol.
    Yield optimization may employ Response Surface Methodology (RSM) to model variables like temperature, reaction time, and reagent stoichiometry .

Q. What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

  • NMR spectroscopy : Confirm structural integrity, focusing on methoxy (δ 3.8–4.0 ppm) and piperazinyl protons (δ 2.5–3.5 ppm).
  • HPLC-MS : Verify purity and detect impurities (e.g., unreacted intermediates).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substitution patterns.
    Data contradictions (e.g., unexpected peaks in NMR) require cross-validation via 2D-COSY or HSQC experiments and comparison with synthetic intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • In vitro assays : Use kinase inhibition assays (e.g., ELISA) to screen for interactions with signaling pathways.
  • Molecular docking : Model the flavone core and piperazinyl group against target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina.
  • Gene expression profiling : Apply RNA sequencing to identify downstream pathways affected in cell lines treated with the compound.
    Contradictory results (e.g., off-target effects) require dose-response studies and orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies are effective for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • UPLC-PDA monitoring : Track degradation products and calculate half-life using first-order kinetics.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.
    Stability data should inform storage conditions and formulation strategies for in vivo studies .

Q. How can researchers address challenges in quantifying low-concentration metabolites of this compound in biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma/urine.
  • LC-MS/MS optimization : Employ a triple quadrupole system with ESI+ ionization and MRM transitions specific to the flavone-piperazine scaffold.
  • Matrix effect mitigation : Spike internal standards (e.g., deuterated analogs) to normalize recovery rates.
    Validation parameters (precision, accuracy, LOD/LOQ) must comply with ICH guidelines .

Q. What strategies are recommended for resolving solubility issues in aqueous-based assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • pH adjustment : Dissolve the hydrochloride salt in buffered solutions (pH 4–5) to maintain ionization.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles for sustained release in cell culture media .

Methodological Considerations for Experimental Design

  • Dose selection : Perform preliminary cytotoxicity assays (e.g., MTT) to establish non-toxic ranges.
  • Control groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known kinase inhibitors).
  • Reproducibility : Replicate experiments across independent batches of the compound to account for synthetic variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.